2,2,3-Trimethylpentane
Overview
Description
2,2,3-Trimethylpentane is an organic compound with the molecular formula C8H18. It is a branched alkane and one of the isomers of octane. . Its structure consists of a pentane backbone with three methyl groups attached at the second and third carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylpentane can be synthesized through various methods. One common approach involves the alkylation of isobutylene with isobutane in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid . The reaction typically occurs under high pressure and moderate temperatures to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of crude oil. It can also be obtained through the catalytic cracking of larger hydrocarbons. The purification process involves azeotropic distillation with 2-methoxyethanol, followed by washing with water, drying, and fractional distillation .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylpentane primarily undergoes combustion reactions due to its hydrocarbon nature. The complete combustion of this compound in the presence of oxygen produces carbon dioxide and water : [ \text{C}8\text{H}{18} + 14\text{O}_2 \rightarrow 8\text{CO}_2 + 9\text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form various oxygenated products.
Reduction: Although less common, reduction reactions can occur under specific conditions using reagents like hydrogen gas in the presence of a metal catalyst.
Major Products: The major products formed from the combustion of this compound are carbon dioxide and water . Oxidation reactions can yield alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
2,2,3-Trimethylpentane has several applications in scientific research and industry:
Mechanism of Action
The primary mechanism of action for 2,2,3-Trimethylpentane is its role as a fuel additive to enhance the octane rating of gasoline. This helps to prevent engine knocking and improve fuel efficiency. In biological systems, its effects are primarily related to its hydrocarbon nature, which can influence lipid membranes and cellular structures .
Comparison with Similar Compounds
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: Another isomer with similar properties but different structural arrangement.
2,3,4-Trimethylpentane: Similar in structure but with methyl groups attached at different positions.
Uniqueness: 2,2,3-Trimethylpentane is unique due to its specific branching pattern, which contributes to its high octane rating and effectiveness as a fuel additive. Its structure provides stability and resistance to knocking, making it a valuable component in gasoline formulations .
Properties
IUPAC Name |
2,2,3-trimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-6-7(2)8(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDQDBVBDLYELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862202 | |
Record name | 2,2,3-Trimethylpentane | |
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Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [TCI America MSDS] | |
Record name | 2,2,3-Trimethylpentane | |
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Vapor Pressure |
32.1 [mmHg] | |
Record name | 2,2,3-Trimethylpentane | |
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CAS No. |
564-02-3 | |
Record name | 2,2,3-Trimethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=564-02-3 | |
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Record name | 2,2,3-Trimethylpentane | |
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Record name | 2,3-Trimethylpentane | |
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Record name | 2,2,3-Trimethylpentane | |
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Record name | 2,2,3-trimethylpentane | |
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Record name | 2,2,3-TRIMETHYLPENTANE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,2,3-Trimethylpentane?
A1: this compound is an isomer of octane. Its molecular formula is C8H18 and its molecular weight is 114.23 g/mol. [] For detailed information on its physical properties, including boiling point, melting point, densities, refractive indices, and more, refer to the research by Wibaut et al. [] They provide a comprehensive analysis of these properties for a range of alkanes and cycloalkanes, including this compound.
Q2: How does the knock-limited performance of this compound compare to that of Triptane (2,2,3-Trimethylbutane)?
A3: While this compound generally exhibits lower knock-limited performance than Triptane, both fuels share some similar characteristics. [] Further research is needed to fully understand the nuanced differences in their behavior under various conditions.
Q3: Can you elaborate on the mitogenic activity of this compound in the liver?
A4: Research indicates that this compound, along with other isomers like 2,2,4-Trimethylpentane and 2,3,4-Trimethylpentane, exhibits significant mitogenic activity in the livers of female B6C3F1 mice. [] These isomers were identified within a specific boiling point range of unleaded gasoline fractions that showed the highest mitogenic potential. []
Q4: How do the excess volumes of mixtures containing this compound compare to calculated values from free volume theories?
A5: Studies analyzing excess volumes of mixtures containing this compound and various linear alkanes found good agreement between experimental data and values calculated using free volume theories, particularly when considering the heat of mixing. [] These findings contribute to our understanding of molecular interactions and thermodynamic properties of such mixtures.
Q5: Are there any specific analytical techniques for studying this compound?
A7: While specific analytical techniques for this compound are not detailed in the provided abstracts, gas chromatography is highlighted as a valuable tool for separating and analyzing this compound, especially in its enantiomeric forms. [] Further research may delve into the optimization and validation of specific analytical methods for this compound, addressing aspects like accuracy, precision, and specificity.
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